N-Isopropyl-N'-phenylhydrazine, N-BOC protected
Overview
Description
N-Isopropyl-N’-phenylhydrazine, N-BOC protected: is a specialized chemical compound used primarily in research and experimental applications. The compound is characterized by the presence of an N-tert-butoxycarbonyl (N-BOC) protecting group, which is commonly used to protect amine functionalities during chemical synthesis .
Mechanism of Action
Target of Action
The primary target of N-Isopropyl-N’-phenylhydrazine, N-BOC protected, is the amino group present in several compounds, including natural products, amino acids, and peptides . The compound acts as a protecting group for these amino groups during organic synthesis .
Mode of Action
N-Isopropyl-N’-phenylhydrazine, N-BOC protected, interacts with its targets by masking the amino groups. This is achieved through the installation of the Boc-masking group, which is done by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . This interaction results in the selective blocking of the functional group of interest, minimizing competing reactions with reactive functional groups .
Biochemical Pathways
The compound affects the biochemical pathways involved in the synthesis of various biologically active compounds. By protecting the amino groups, it allows for the selective formation of bonds of interest, thereby influencing the overall synthetic pathway .
Pharmacokinetics
The pharmacokinetics of N-Isopropyl-N’-phenylhydrazine, N-BOC protected, are largely determined by its stability to nucleophilic reagents, hydrogenolysis, and base hydrolysis . These properties impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, influencing its bioavailability.
Result of Action
The result of the compound’s action is the formation of a protected amino group, which can withstand various reactions during the synthesis process. This allows for the selective formation of desired bonds, contributing to the successful synthesis of the target compound .
Action Environment
The action, efficacy, and stability of N-Isopropyl-N’-phenylhydrazine, N-BOC protected, can be influenced by various environmental factors. For instance, the compound’s deprotection can be promoted by oxalyl chloride under room temperature conditions . Additionally, the compound’s action can be influenced by the solvent used, with some solvents promoting the N-Boc protection of amines under certain conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Isopropyl-N’-phenylhydrazine, N-BOC protected typically involves the reaction of N-Isopropyl-N’-phenylhydrazine with a BOC-protecting reagent. The reaction is usually carried out under mild conditions to ensure the integrity of the protecting group. Common reagents used in this synthesis include di-tert-butyl dicarbonate (BOC2O) and a base such as triethylamine (TEA) to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for N-Isopropyl-N’-phenylhydrazine, N-BOC protected are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-Isopropyl-N’-phenylhydrazine, N-BOC protected can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding hydrazones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the N-BOC group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic reagents like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydrazones, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
N-Isopropyl-N’-phenylhydrazine, N-BOC protected has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
N-Isopropyl-N’-phenylhydrazine: The unprotected form of the compound, which lacks the N-BOC group.
N-BOC protected hydrazines: Other hydrazine derivatives with N-BOC protection, such as N-BOC protected methylhydrazine or ethylhydrazine.
Uniqueness
N-Isopropyl-N’-phenylhydrazine, N-BOC protected is unique due to its specific combination of an isopropyl group, a phenyl group, and an N-BOC protecting group. This combination imparts distinct chemical properties, making it particularly useful in synthetic chemistry and research applications .
Properties
IUPAC Name |
tert-butyl N-anilino-N-propan-2-ylcarbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-11(2)16(13(17)18-14(3,4)5)15-12-9-7-6-8-10-12/h6-11,15H,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDAJIHNXBJETLE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(=O)OC(C)(C)C)NC1=CC=CC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60657231 | |
Record name | tert-Butyl 2-phenyl-1-(propan-2-yl)hydrazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60657231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
934391-36-3 | |
Record name | tert-Butyl 2-phenyl-1-(propan-2-yl)hydrazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60657231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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